Olmesartan
Overview
Description
Olmesartan is a medication primarily used to treat high blood pressure (hypertension). It belongs to the class of drugs known as angiotensin II receptor blockers (ARBs). This compound works by blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten. As a result, this compound helps to relax blood vessels, allowing blood to flow more easily and lowering blood pressure .
Mechanism of Action
Target of Action
Olmesartan is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is found in many tissues such as vascular smooth muscle and the adrenal glands .
Mode of Action
This compound blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by interacting reversibly at the AT1 and AT2 receptors . Its affinity for the AT1 receptor is 12,500 times greater than the AT2 receptor . By blocking these receptors, this compound helps blood vessels relax so that blood can move through them more easily .
Pharmacokinetics
Oral administration of this compound has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of this compound is nearly linear and dose-dependent under the therapeutic range . This compound medoxomil is hydrolyzed in the gastrointestinal tract to active this compound . No further metabolism occurs . It is excreted as unchanged drug: 50% to 65% in feces and 35% to 50% in urine .
Result of Action
At the molecular level, this compound inhibits the elevated expression of senescence biomarkers (p16 and p21) . It also significantly ameliorates oligomerized Aβ-elevated ROS and MDA levels, as well as the induced senescent cells number . These results suggest that this compound’s antioxidant activity might contribute to both its vasculoprotective and anti-hypertensive effects .
Action Environment
Environmental factors such as diet, lifestyle, and other medications can influence the action, efficacy, and stability of this compound. For instance, concomitant use of this compound with other agents that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, salt substitutes containing potassium or other drugs that may increase potassium levels may lead to increases in serum potassium . Other interactions include lithium, colesevelam, and nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Biochemical Analysis
Biochemical Properties
Olmesartan plays a crucial role in biochemical reactions by selectively binding to the AT1 receptor, thereby preventing angiotensin II from exerting its hypertensive effects. The interaction between this compound and the AT1 receptor involves a high-affinity binding that inhibits the receptor’s activation. This blockade leads to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption, ultimately lowering blood pressure . Additionally, this compound interacts with proteins involved in the renin-angiotensin-aldosterone system (RAAS), contributing to its antihypertensive effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, this compound inhibits the downstream signaling of angiotensin II, which includes the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). This inhibition results in reduced cellular proliferation, inflammation, and fibrosis . Furthermore, this compound has been shown to modulate gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes, thereby exerting protective effects on cardiovascular and renal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to the AT1 receptor, which prevents angiotensin II from activating the receptor. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, this compound’s inhibition of the AT1 receptor disrupts the negative feedback loop within the RAAS, resulting in decreased renin release and further attenuation of angiotensin II production . This comprehensive inhibition of the RAAS contributes to this compound’s efficacy in managing hypertension and protecting against cardiovascular and renal diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term exposure to this compound has demonstrated sustained antihypertensive effects and protection against cardiovascular and renal damage in both in vitro and in vivo models . Additionally, this compound’s ability to modulate gene expression and cellular signaling pathways remains consistent over time, contributing to its long-term therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively lowers blood pressure and provides cardiovascular and renal protection . At higher doses, this compound may exhibit toxic or adverse effects, including hypotension, electrolyte imbalances, and renal dysfunction . Studies have identified threshold effects, where the benefits of this compound plateau at certain dosages, emphasizing the importance of dose optimization for maximizing therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily within the liver. It undergoes hepatic metabolism through the cytochrome P450 enzyme system, particularly CYP2C9 . The metabolites of this compound are primarily excreted via the biliary route . Additionally, this compound’s interaction with enzymes and cofactors involved in the RAAS contributes to its antihypertensive effects by modulating metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within 1-3 hours after oral administration . This compound is then distributed to target tissues, including the heart, kidneys, and blood vessels, where it exerts its antihypertensive effects . The compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution, ensuring its effective localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments or organelles . These modifications ensure that this compound exerts its effects precisely at the site of action, contributing to its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olmesartan medoxomil involves several key steps. One common method starts with the condensation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. This reaction produces ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(trityltetrazol-5-yl)phenyl]phenyl}methylimidazole-5-carboxylate. The next step involves hydrolyzing this intermediate to obtain trityl this compound dihydrate. Finally, trityl this compound dihydrate is reacted with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene to obtain trityl this compound medoxomil, which is then deprotected to yield this compound medoxomil .
Industrial Production Methods
In industrial settings, the production of this compound medoxomil involves similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization and purification to ensure the final product meets the required purity standards. For example, trityl protected this compound medoxomil is reacted with aqueous acetic acid, followed by crystallization using isopropyl alcohol and purification from methyl ethyl ketone to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Olmesartan undergoes various chemical reactions, including hydrolysis, esterification, and deprotection reactions. These reactions are crucial in the synthesis and modification of this compound and its derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acids or bases to break down esters or other functional groups.
Esterification: Often carried out using alcohols and acids in the presence of catalysts.
Deprotection: Involves the removal of protecting groups, such as trityl groups, using reagents like aqueous acetic acid.
Major Products Formed
The major products formed from these reactions include this compound medoxomil and its intermediates, such as trityl this compound dihydrate .
Scientific Research Applications
Olmesartan has a wide range of scientific research applications:
Comparison with Similar Compounds
Olmesartan is part of the angiotensin II receptor blocker (ARB) family, which includes other compounds such as telmisartan, candesartan, losartan, valsartan, and irbesartan. Compared to these compounds, this compound has a higher affinity for the AT1 receptor, ensuring a strong and persistent blockade of angiotensin II. This makes this compound particularly effective in managing hypertension and related conditions .
List of Similar Compounds
- Telmisartan
- Candesartan
- Losartan
- Valsartan
- Irbesartan
This compound’s unique properties, such as its high receptor affinity and effectiveness in lowering blood pressure, make it a valuable medication in the treatment of hypertension and other cardiovascular conditions.
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040571 | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
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Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
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Solubility |
Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |
Record name | Olmesartan | |
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Record name | Olmesartan | |
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Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects. As the principal pressor agent of the renin-angiotensin system, Angiotensin II causes vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also effects on the renin-angiotensin aldosterone system (RAAS) plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling., Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure. | |
Record name | Olmesartan | |
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CAS No. |
144689-24-7, 144689-63-4 | |
Record name | Olmesartan | |
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Record name | Olmesartan [USAN:INN:BAN] | |
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Record name | Olmesartan | |
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Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
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Record name | OLMESARTAN | |
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Record name | Olmesartan | |
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Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
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Melting Point |
175 - 180 °C | |
Record name | Olmesartan | |
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Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Olmesartan?
A1: this compound selectively blocks the angiotensin II type 1 (AT1) receptor. [, , , ] This action inhibits the binding of angiotensin II to the AT1 receptor, effectively blocking the renin-angiotensin-aldosterone system (RAAS) pathway responsible for vasoconstriction and aldosterone secretion. [, , , ]
Q2: What are the downstream effects of this compound's AT1 receptor antagonism?
A2: By blocking AT1 receptors, this compound prevents the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. [, , , , ] It also reduces aldosterone secretion, which in turn reduces sodium and water retention, further contributing to blood pressure lowering. [, , , ]
Q3: Does this compound influence the levels of angiotensin-(1-7)?
A3: Research suggests that this compound, unlike Losartan (another ARB), may increase plasma angiotensin-(1-7) levels by enhancing ACE2 expression. [] This increase potentially contributes to enhanced vasodilation and anti-hypertensive effects. []
Q4: What is the molecular formula and weight of this compound medoxomil?
A4: this compound medoxomil, the prodrug of this compound, has the molecular formula C29H30N6O6 and a molecular weight of 558.58 g/mol. [, , ]
Q5: How is this compound medoxomil converted to this compound in the body?
A5: this compound medoxomil is rapidly de-esterified during absorption to form this compound, its active metabolite. [, , ]
Q6: How does the formulation of this compound medoxomil impact its stability?
A6: Studies have investigated different formulation strategies for this compound medoxomil to improve its stability, solubility, and bioavailability. [, ] One approach involves complexation with β-cyclodextrins using a kneading method, which significantly enhances the drug's solubility and improves the mechanical properties of tablets. []
Q7: What is the impact of Neusilin UFL2 on the stability and dissolution rate of this compound medoxomil?
A7: Solid-state milling of this compound medoxomil with Neusilin UFL2, a magnesium aluminosilicate excipient, transforms the crystalline drug into an amorphous form, significantly enhancing its dissolution rate and improving bioavailability. []
Q8: How is this compound eliminated from the body?
A8: this compound exhibits a dual route of elimination, primarily through the liver and kidneys. [, , , ] Approximately 40% is excreted unchanged in the urine, while the remaining portion is eliminated via biliary excretion in the feces. [, ]
Q9: Does age or impaired renal/hepatic function affect this compound pharmacokinetics?
A9: Studies show that this compound medoxomil is absorbed and converted to this compound in elderly patients and those with renal or hepatic impairment. [] While plasma concentrations may increase in these populations, dosage adjustments are generally not necessary except in cases of severe renal impairment. []
Q10: What preclinical models have been used to study the effects of this compound?
A10: Various animal models have been employed to investigate the effects of this compound on hypertension and related conditions. These include:
- Spontaneously Hypertensive Rats (SHRs): Used to evaluate the impact of this compound on blood pressure reduction, cardiac hypertrophy regression, and vascular remodeling. [, , , , , ]
- Dahl Salt-Sensitive Rats (DS Rats): Employed to investigate the effects of this compound on vascular injury and endothelial dysfunction associated with salt-sensitive hypertension. []
- Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model: Used to assess the effects of this compound on hepatic sinusoidal remodeling and angiogenesis in liver fibrosis. []
- Myosin-Induced Experimental Autoimmune Myocarditis (EAM) Rat Model: Employed to investigate the effects of this compound on myocardial remodeling in dilated cardiomyopathy. []
Q11: What clinical trials have been conducted on this compound?
A11: Several large-scale clinical trials have been conducted to evaluate the efficacy and safety of this compound in managing hypertension and related conditions. These include:
- Randomized this compound and Diabetes Microalbuminuria Prevention Trial (ROADMAP): A double-blind, multicenter trial investigating this compound's ability to delay the onset of microalbuminuria in patients with type 2 diabetes. []
- This compound Reducing Incidence of End-Stage Renal Disease in Diabetic Nephropathy Trial (ORIENT): A trial assessing the effects of adding this compound to existing therapy in patients with diabetic nephropathy. []
- Combination of this compound Medoxomil and Amlodipine Besylate in Controlling High Blood Pressure (COACH): A factorial trial comparing the efficacy of the this compound/amlodipine combination to their respective monotherapies in controlling hypertension. []
Q12: Is there evidence of resistance to this compound therapy?
A12: While this compound generally demonstrates good efficacy in lowering blood pressure, some patients might exhibit an inadequate response to monotherapy. [, ] Combining this compound with other antihypertensive agents, such as hydrochlorothiazide or amlodipine, often proves more effective in achieving blood pressure goals in such cases. [, , ]
Q13: What are the reported side effects associated with this compound?
A13: While generally well tolerated, this compound has been associated with some adverse effects, including:
- Sprue-like enteropathy: A rare but serious adverse effect characterized by severe chronic diarrhea, weight loss, and villous atrophy. [, , ]
- Other gastrointestinal issues: Less severe gastrointestinal symptoms like diarrhea have also been reported. [, ]
Q14: Are there strategies to improve this compound delivery to specific targets?
A14: While current research primarily focuses on systemic administration, ongoing efforts aim to explore targeted drug delivery approaches for this compound to enhance its efficacy and potentially minimize side effects.
Q15: What analytical techniques are commonly used to characterize this compound?
A15: Researchers utilize various analytical methods to characterize this compound, including:
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique is widely employed for quantifying this compound and its metabolites in biological samples. []
- X-ray powder diffractometry (XRD): Used to analyze the crystallinity and amorphous character of this compound medoxomil in different formulations. [, ]
- Fourier transform infrared spectroscopy (FTIR): Employed to identify functional groups and study drug-excipient interactions in this compound medoxomil formulations. [, ]
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